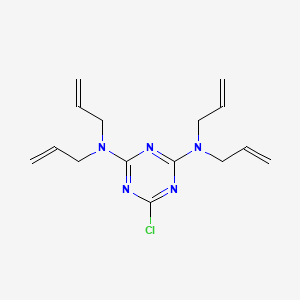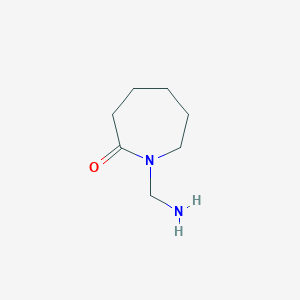![molecular formula C15H19BrN2O3 B8479607 tert-butyl N-[[1-(4-bromophenyl)cyclopropanecarbonyl]amino]carbamate](/img/structure/B8479607.png)
tert-butyl N-[[1-(4-bromophenyl)cyclopropanecarbonyl]amino]carbamate
描述
tert-butyl N-[[1-(4-bromophenyl)cyclopropanecarbonyl]amino]carbamate is a complex organic compound that features a tert-butyl ester group, a cyclopropyl ring, and a bromophenyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[[1-(4-bromophenyl)cyclopropanecarbonyl]amino]carbamate typically involves multiple steps. One common method includes the reaction of tert-butyl hydrazinecarboxylate with 1-(4-bromophenyl)cyclopropanecarboxylic acid under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated systems for precise control of reaction conditions. Purification steps such as recrystallization or chromatography are employed to ensure the final product meets the required specifications.
化学反应分析
Types of Reactions
tert-butyl N-[[1-(4-bromophenyl)cyclopropanecarbonyl]amino]carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The bromophenyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
科学研究应用
tert-butyl N-[[1-(4-bromophenyl)cyclopropanecarbonyl]amino]carbamate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological targets.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of tert-butyl N-[[1-(4-bromophenyl)cyclopropanecarbonyl]amino]carbamate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The cyclopropyl and bromophenyl groups play a crucial role in its binding affinity and specificity .
相似化合物的比较
Similar Compounds
- Tert-butyl 2-(4-bromophenyl)hydrazinecarboxylate
- Tert-butyl 4-(4-bromophenyl)piperazine-1-carboxylate
- Tert-butyl 4-(2-bromoacetyl)piperidine-1-carboxylate
Uniqueness
tert-butyl N-[[1-(4-bromophenyl)cyclopropanecarbonyl]amino]carbamate is unique due to the presence of the cyclopropyl ring, which imparts rigidity and influences its chemical reactivity and biological activity. The combination of the tert-butyl ester and bromophenyl groups further enhances its versatility in various chemical reactions and applications.
属性
分子式 |
C15H19BrN2O3 |
|---|---|
分子量 |
355.23 g/mol |
IUPAC 名称 |
tert-butyl N-[[1-(4-bromophenyl)cyclopropanecarbonyl]amino]carbamate |
InChI |
InChI=1S/C15H19BrN2O3/c1-14(2,3)21-13(20)18-17-12(19)15(8-9-15)10-4-6-11(16)7-5-10/h4-7H,8-9H2,1-3H3,(H,17,19)(H,18,20) |
InChI 键 |
VBUHIXQZIABNQF-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)OC(=O)NNC(=O)C1(CC1)C2=CC=C(C=C2)Br |
产品来源 |
United States |
Synthesis routes and methods
Procedure details









体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![Carbamic acid,(3-amino-2'-chloro[1,1'-biphenyl]-4-yl)-,1,1-dimethylethyl ester](/img/structure/B8479530.png)




![2,3,4,5-tetrahydro-2-methyl-5-phenethyl-1H-pyrido[4,3-b]indole](/img/structure/B8479594.png)








